molecular formula C6H2Cl3N3 B13505591 5-Azido-1,2,3-trichlorobenzene

5-Azido-1,2,3-trichlorobenzene

Cat. No.: B13505591
M. Wt: 222.5 g/mol
InChI Key: JWEXUSXQQIUBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azido-1,2,3-trichlorobenzene: is a synthetic organic compound characterized by the presence of three chlorine atoms and one azido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-1,2,3-trichlorobenzene typically involves the introduction of an azido group to a trichlorobenzene precursor. One common method is the reaction of 1,2,3-trichlorobenzene with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 5-Azido-1,2,3-trichlorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Photolysis: UV light sources for generating reactive intermediates.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Azido-1,2,3-trichlorobenzene is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The azido group in this compound can be used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in biological systems. This has applications in drug development and diagnostic imaging .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of 5-Azido-1,2,3-trichlorobenzene primarily involves the reactivity of the azido group. Upon activation, the azido group can form reactive intermediates such as nitrenes, which can then interact with various molecular targets. These interactions can lead to the formation of covalent bonds with biomolecules, making it useful in labeling and tracking studies .

Comparison with Similar Compounds

Uniqueness: 5-Azido-1,2,3-trichlorobenzene is unique due to the specific positioning of the azido and chlorine groups on the benzene ring. This unique arrangement imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis, materials science, and bioorthogonal chemistry .

Properties

Molecular Formula

C6H2Cl3N3

Molecular Weight

222.5 g/mol

IUPAC Name

5-azido-1,2,3-trichlorobenzene

InChI

InChI=1S/C6H2Cl3N3/c7-4-1-3(11-12-10)2-5(8)6(4)9/h1-2H

InChI Key

JWEXUSXQQIUBGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.